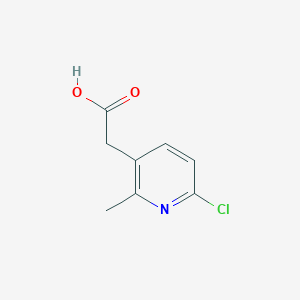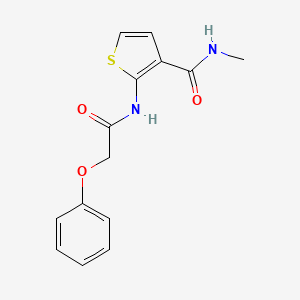![molecular formula C16H16N4O3S B2435269 N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[d]thiazole-6-carboxamide CAS No. 2034534-86-4](/img/structure/B2435269.png)
N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[d]thiazole-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[d]thiazole-6-carboxamide is a synthetic compound recognized for its unique chemical structure and potential applications across various scientific fields. This compound belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and nitrogen atom within a five-membered ring. The presence of the benzo[d]thiazole core and the oxadiazole ring system imparts distinct physicochemical properties that are valuable in medicinal and material chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[d]thiazole-6-carboxamide generally involves multiple steps, starting from commercially available precursors. One common synthetic route includes the formation of the oxadiazole ring through the cyclization of hydrazides with carboxylic acids or their derivatives. The benzo[d]thiazole moiety can be introduced through nucleophilic substitution reactions involving appropriate benzo[d]thiazole derivatives.
Typical reaction conditions may include:
Temperature: Moderate to high temperatures (e.g., 70-120°C)
Solvent: Organic solvents like DMF (dimethylformamide) or DMSO (dimethyl sulfoxide)
Catalysts: Acid or base catalysts, depending on the specific step of the synthesis
Industrial Production Methods
For industrial-scale production, the synthesis of this compound would need to be optimized for cost-effectiveness and efficiency. Continuous flow chemistry techniques and automated synthesis processes can be employed to enhance the scalability of the production. Use of readily available and inexpensive starting materials, along with environmentally friendly solvents and reagents, would be crucial in large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzo[d]thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: : The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas in the presence of palladium catalysts.
Substitution: : The amide linkage and aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA)
Reduction: Hydrogen gas, sodium borohydride
Substitution: Alkyl halides, nitrating agents, and strong bases/acids for various substitution reactions
Major Products
Major products of these reactions include sulfoxides, sulfones, amines, and substituted aromatic derivatives, depending on the specific reagents and conditions employed.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reactivity patterns and the development of novel synthetic methodologies.
Biology
In biology, N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[d]thiazole-6-carboxamide can serve as a probe or ligand in biochemical studies. Its ability to interact with various biological targets makes it a potential candidate for studying enzyme mechanisms and protein-ligand interactions.
Medicine
In the field of medicine, this compound has potential as a therapeutic agent. The presence of the oxadiazole and benzo[d]thiazole moieties suggests potential antimicrobial, anticancer, and anti-inflammatory activities. It can be further optimized for drug development through structure-activity relationship (SAR) studies.
Industry
In industrial applications, this compound can be used in the development of advanced materials. Its unique chemical properties make it suitable for use in polymer science, material engineering, and nanotechnology.
Mechanism of Action
N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[d]thiazole-6-carboxamide exerts its effects through various mechanisms depending on its application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of biological pathways. The oxadiazole ring can act as a bioisostere for other functional groups, allowing the compound to mimic or interfere with natural biochemical processes.
Molecular Targets and Pathways
Enzymes: : The compound can inhibit or modulate the activity of enzymes such as kinases, proteases, or oxidoreductases.
Receptors: : It may bind to cellular receptors, influencing signal transduction pathways and cellular responses.
Pathways: : The compound's effects on pathways such as apoptosis, inflammation, and cell proliferation are of particular interest in medicinal research.
Comparison with Similar Compounds
Similar Compounds
Benzo[d]thiazole derivatives: : Compounds with similar benzo[d]thiazole cores but different functional groups.
Oxadiazole derivatives: : Compounds containing the 1,2,4-oxadiazole ring but with variations in the substituents.
Uniqueness
N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[d]thiazole-6-carboxamide stands out due to the specific combination of its functional groups, which impart unique physicochemical properties and reactivity patterns. Its potential for diverse applications in various scientific fields further highlights its uniqueness compared to other similar compounds.
Conclusion
This compound is a compound of significant interest due to its unique chemical structure and wide range of applications. Its synthesis, reactivity, and potential uses in chemistry, biology, medicine, and industry make it a valuable compound for further research and development. Through continued exploration, this compound may unlock new opportunities and advancements across various scientific domains.
Properties
IUPAC Name |
N-[[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-1,3-benzothiazole-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O3S/c21-16(11-1-2-12-13(7-11)24-9-18-12)17-8-14-19-15(20-23-14)10-3-5-22-6-4-10/h1-2,7,9-10H,3-6,8H2,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCZXNIYQZNQMCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C2=NOC(=N2)CNC(=O)C3=CC4=C(C=C3)N=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(4-Methoxyphenyl)-2-[(trimethylsilyl)oxy]butanenitrile](/img/structure/B2435186.png)

![5-cyclopropyl-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B2435191.png)
![1-(4-chlorophenyl)-3-(4-fluorophenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2435194.png)
![7,8-difluoro-1-(3-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2435195.png)


![3-[2-[3-(Furan-2-yl)pyrrolidin-1-yl]-2-oxoethoxy]benzaldehyde](/img/structure/B2435201.png)






